molecular formula C5H6OS B3056530 2(5H)-Thiophenone, 5-methyl- CAS No. 7210-64-2

2(5H)-Thiophenone, 5-methyl-

Cat. No.: B3056530
CAS No.: 7210-64-2
M. Wt: 114.17 g/mol
InChI Key: QDQVRZPVOVZFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Thiophenone, 5-methyl- is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom The 5-methyl substitution indicates the presence of a methyl group attached to the fifth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Thiophenone, 5-methyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 2-acetylthiophene, which can then be methylated using methyl iodide and a base like potassium carbonate to produce 2(5H)-Thiophenone, 5-methyl-.

Industrial Production Methods: Industrial production of 2(5H)-Thiophenone, 5-methyl- typically involves large-scale Friedel-Crafts acylation followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Thiophenone, 5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

2(5H)-Thiophenone, 5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of organic semiconductors, dyes, and polymers due to its electronic properties.

Mechanism of Action

The mechanism of action of 2(5H)-Thiophenone, 5-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The presence of the thiophene ring and the methyl group can influence its binding affinity and specificity towards different targets. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

    Thiophene: The parent compound without any substitutions.

    2-Acetylthiophene: A precursor in the synthesis of 2(5H)-Thiophenone, 5-methyl-.

    3-Methylthiophene: A thiophene derivative with a methyl group at the third position.

Comparison: 2(5H)-Thiophenone, 5-methyl- is unique due to the presence of both a carbonyl group and a methyl group, which impart distinct chemical reactivity and physical properties. Compared to thiophene, it has enhanced electrophilic and nucleophilic substitution potential. The methyl group at the fifth position also influences its electronic properties, making it suitable for specific applications in organic electronics and materials science.

Properties

IUPAC Name

2-methyl-2H-thiophen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVRZPVOVZFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992822
Record name 5-Methylthiophen-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-64-2
Record name 2(5H)-Thiophenone, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007210642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylthiophen-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(5H)-Thiophenone, 5-methyl-
Reactant of Route 2
2(5H)-Thiophenone, 5-methyl-
Reactant of Route 3
2(5H)-Thiophenone, 5-methyl-
Reactant of Route 4
2(5H)-Thiophenone, 5-methyl-
Reactant of Route 5
2(5H)-Thiophenone, 5-methyl-
Reactant of Route 6
2(5H)-Thiophenone, 5-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.